![molecular formula C12H18BrNO3 B572179 5-Bromo-2-(2-ethoxybutoxy)-3-methoxypyridine CAS No. 1315545-07-3](/img/structure/B572179.png)
5-Bromo-2-(2-ethoxybutoxy)-3-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(2-ethoxybutoxy)-3-methoxypyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. The compound is a pyridine derivative that has shown promising results in various studies, making it a subject of interest for researchers.
Wirkmechanismus
The exact mechanism of action of 5-Bromo-2-(2-ethoxybutoxy)-3-methoxypyridine is not yet fully understood. However, studies have suggested that the compound may work by disrupting the normal cellular processes of fungi and cancer cells, leading to their death.
Biochemical and Physiological Effects:
The compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various strains of fungi and cancer cells, indicating its potential as an antifungal and anticancer agent. Additionally, the compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-Bromo-2-(2-ethoxybutoxy)-3-methoxypyridine is its potent antifungal and anticancer activity. This makes it a valuable compound for researchers studying these areas. However, one of the limitations of the compound is its relatively complex synthesis process, which may make it challenging to produce in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on 5-Bromo-2-(2-ethoxybutoxy)-3-methoxypyridine. One area of interest is the development of new antifungal drugs based on the compound. Additionally, further studies could be conducted to elucidate the exact mechanism of action of the compound and to explore its potential applications in the treatment of other diseases, such as inflammatory disorders. Finally, researchers could also investigate ways to optimize the synthesis process of the compound to make it more efficient and cost-effective.
Synthesemethoden
The synthesis of 5-Bromo-2-(2-ethoxybutoxy)-3-methoxypyridine involves the reaction of 2-(2-ethoxybutoxy)pyridine with bromine in the presence of a suitable solvent. The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the desired product. The process is relatively straightforward and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
The compound has been studied extensively for its potential applications in drug development. It has been found to exhibit potent antifungal activity against various strains of fungi, making it a potential candidate for the development of antifungal drugs. Additionally, the compound has also shown promising results in inhibiting the growth of certain cancer cells, indicating its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
5-bromo-2-(2-ethoxybutoxy)-3-methoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO3/c1-4-10(16-5-2)8-17-12-11(15-3)6-9(13)7-14-12/h6-7,10H,4-5,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICDTVIMMNIFMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC1=C(C=C(C=N1)Br)OC)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.